Product packaging for Chloro(methyl)(phenyl)silane(Cat. No.:)

Chloro(methyl)(phenyl)silane

Cat. No.: B7803610
M. Wt: 156.68 g/mol
InChI Key: GVPNBWPLCHOFMX-UHFFFAOYSA-N
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Description

Chloro(methyl)(phenyl)silane is a highly reactive chlorosilane that serves as a fundamental building block in organosilicon and synthetic chemistry. Its primary value lies in its silicon-chlorine (Si-Cl) bond, which is readily displaced in the presence of nucleophiles such as alcohols, amines, and organometallic reagents . This allows researchers to efficiently synthesize a wide range of functionalized silanes, including silyl ethers, which are crucial intermediates for constructing complex molecular architectures . The compound is particularly significant for the study and creation of stereogenic silicon centers, a challenging area of research where silicon is bonded to four different substituents. Recent methodologies, such as dynamic kinetic silyletherification of racemic chlorosilanes, leverage compounds like this to enantioselectively construct these enantioenriched centers, which are important for advanced materials, bioactive molecules, and chiral auxiliaries . As a moisture-sensitive liquid, it requires careful handling and storage under inert conditions to prevent hydrolysis . This compound is For Research Use Only and is a key reagent for chemists developing new synthetic routes, novel silicone polymers, and stereodefined silicon-based molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClSi B7803610 Chloro(methyl)(phenyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-methyl-phenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPNBWPLCHOFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-82-9
Record name (Chloromethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Chloro Methyl Phenyl Silane Derivatives

Grignard Reagent-Mediated Synthetic Routes to Chloro(methyl)(phenyl)silane Analogs

Grignard reagents are a cornerstone in the formation of silicon-carbon bonds. However, controlling the degree of substitution on a silicon halide precursor presents a significant challenge. The reactivity of Grignard reagents often leads to multiple substitutions, making the selective synthesis of monosubstituted products like this compound complex.

Reaction of Dichloromethylsilane with Phenylmagnesium Bromide

The reaction of a dichlorosilane, such as dichloromethylphenylsilane (B109416), with a Grignard reagent like phenylmagnesium bromide is a direct approach to introduce a phenyl group onto the silicon atom. A general representation of this reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic silicon center, displacing a chloride ion.

A related synthesis involves the reaction of methyltrichlorosilane with phenylmagnesium bromide in anhydrous diethyl ether to produce dichloromethylphenylsilane. nih.gov Further reaction of dichloromethylphenylsilane with another equivalent of a Grignard reagent can then lead to the desired this compound, though careful control of stoichiometry is required to prevent the formation of the disubstituted product. One patented method describes the reaction of dichloromethylphenylsilane with bromobenzene and magnesium, which forms the Grignard reagent in situ. google.com The reaction is typically controlled at temperatures between 40-50°C during the addition of the dichloromethylphenylsilane solution, followed by a reaction period of 2-3 hours at 50-70°C to yield the product. google.com

Reactant 1Reactant 2ProductConditionsYield
DichloromethylphenylsilanePhenylmagnesium BromideDiphenylmethylchlorosilaneEther solvent, 40-70°CNot specified
MethyltrichlorosilanePhenylmagnesium BromideDichloromethylphenylsilaneAnhydrous diethyl etherNot specified nih.gov

Syntheses Involving Chloro(chloromethyl)dimethylsilane and Phenylmagnesium Bromide

A well-documented synthesis of a this compound analog is the preparation of (chloromethyl)dimethylphenylsilane from chloro(chloromethyl)dimethylsilane and phenylmagnesium bromide. This reaction is significantly enhanced by the use of a zinc catalyst. orgsyn.org In a typical procedure, chloro(chloromethyl)dimethylsilane is reacted with phenylmagnesium bromide in the presence of a catalytic amount of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in 1,4-dioxane. orgsyn.org The reaction proceeds smoothly at low temperatures and results in a high yield of the desired product.

The use of a zinc catalyst is crucial in this synthesis as it allows the reaction to proceed efficiently under mild conditions, which is a significant improvement over uncatalyzed Grignard reactions that often require harsh conditions and can lead to a mixture of products. orgsyn.org

Reactant 1Reactant 2CatalystSolventProductYield
Chloro(chloromethyl)dimethylsilanePhenylmagnesium BromideDichloro(N,N,N',N'-tetramethylethylenediamine)zinc1,4-Dioxane(Chloromethyl)dimethylphenylsilane80-81% orgsyn.org

General Considerations for Organometallic Methods: Scope and Limitations

The use of Grignard reagents for the synthesis of organohalosilanes has several limitations. A primary challenge is the general inability to achieve clean, partial substitution of polychlorosilanes. gelest.com The high reactivity of Grignard reagents often leads to the formation of mixtures of mono-, di-, and trisubstituted products, which can be difficult to separate. The choice of solvent is also critical, with tetrahydrofuran (THF) generally facilitating faster reactions than diethyl ether. gelest.com However, the higher solubility of magnesium halides in THF can complicate product purification. gelest.com

Furthermore, Grignard reagents are highly sensitive to moisture and acidic protons, which can quench the reagent and reduce the yield. study.com The presence of certain functional groups on either the Grignard reagent or the silane (B1218182) can also interfere with the desired reaction. Despite these limitations, the versatility of Grignard chemistry allows for the introduction of a wide range of organic groups onto silicon, making it an indispensable tool in organosilane synthesis when reaction conditions are carefully controlled. gelest.com

Catalytic Approaches in the Synthesis of this compound Compounds

To overcome the limitations of traditional Grignard reactions, catalytic methods have been developed to improve the selectivity and efficiency of C-Si bond formation. These approaches often utilize transition metal catalysts to mediate the reaction between a chlorosilane and an organometallic reagent.

Zinc-Catalyzed Nucleophilic Substitution Reactions

Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents have emerged as a powerful method for the synthesis of a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org Zinc salts, particularly ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine), have been identified as effective catalysts for these transformations. organic-chemistry.org This catalytic system is advantageous due to the low cost, low toxicity, and environmental friendliness of zinc. organic-chemistry.org

The reaction of chlorodimethylphenylsilane with p-tolylmagnesium bromide in the presence of ZnCl₂·TMEDA in 1,4-dioxane, for example, proceeds to completion in one hour with a high yield. organic-chemistry.org Mechanistic studies suggest that the active catalytic species is a triorganozincate complex, which facilitates the smooth transfer of the organic group to the silicon center. organic-chemistry.org This method has a broad scope, accommodating sterically hindered, electron-rich, and electron-deficient arylmagnesium reagents. organic-chemistry.org

ChlorosilaneOrganomagnesium ReagentCatalystSolventProductYield
Chlorodimethylphenylsilanep-Tolylmagnesium BromideZnCl₂·TMEDA1,4-DioxaneDimethyl(phenyl)(p-tolyl)silane84% organic-chemistry.org

Palladium-Catalyzed Methylation of Chlorosilanes

Palladium-catalyzed cross-coupling reactions have been developed for the selective methylation of chlorosilanes. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related reactions demonstrate the potential of this approach. For instance, the palladium-catalyzed methylation of various dichlorosilanes, trichlorosilanes, and tetrachlorosilane has been achieved using organoaluminum reagents. sci-hub.se A combination of a palladium precursor, such as [Pd(C₃H₅)Cl]₂, and a phosphine ligand like DavePhos can effectively catalyze the selective transfer of a methyl group. sci-hub.se

Additionally, palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane provides a route to aryltrimethylsilanes. organic-chemistry.org This reaction is tolerant of various functional groups and offers an alternative to traditional organometallic methods for forming aryl-silicon bonds. organic-chemistry.org These examples highlight the potential for developing a palladium-catalyzed synthesis of this compound, which could offer high selectivity and functional group tolerance.

Gas Phase Condensation Reactions for Methylphenylchlorosilane Production

The gas phase condensation reaction is a significant industrial method for the production of methylphenylchlorosilanes. This high-temperature process typically involves the reaction of a chlorosilane with a chlorinated aromatic compound. Specifically, for the synthesis of methylphenyldichlorosilane, methyldichlorosilane is reacted with chlorobenzene in a tubular reactor at elevated temperatures. researchgate.net

This method is advantageous for its potential for continuous production and use of relatively simple reaction apparatus. researchgate.net However, it also presents challenges such as the need for high temperatures and the potential for side reactions and carbon deposition. researchgate.net

To optimize the industrial production of methylphenyldichlorosilane (MPDS) via gas phase condensation, detailed kinetic modeling is essential. A comprehensive kinetic model for the synthesis of MPDS from methyldichlorosilane and chlorobenzene has been established, encompassing 35 species and 58 elementary reactions. researchgate.net This model has been validated against experimental data obtained from a tubular reactor under a wide range of reaction conditions, showing good agreement between calculated and experimental mole fractions of reactants and products. researchgate.net

The model is crucial for understanding the complex reaction network, identifying the main reaction pathways, and predicting the influence of process parameters such as temperature, pressure, and residence time on the yield and selectivity of the desired product. Such models are instrumental in the design and optimization of industrial reactors for the synthesis of methylphenyldichlorosilane. researchgate.net A similar kinetic model with 28 species and 56 elementary reactions was developed for the synthesis of phenyltrichlorosilane (B1630512) from trichlorosilane and chlorobenzene. researchgate.net

Table 2: Overview of Kinetic Model for MPDS Synthesis

ParameterValue/Description
Reactants Methyldichlorosilane, Chlorobenzene
Number of Species 35 researchgate.net
Number of Elementary Reactions 58 researchgate.net
Key Findings The primary pathway for MPDS formation is the insertion of chloromethylsilylene into the C-Cl bond of chlorobenzene. researchgate.net
Application Design and optimization of industrial reactors. researchgate.net

The primary mechanism for the formation of methylphenyldichlorosilane in the gas phase condensation of methyldichlorosilane and chlorobenzene is the insertion of chloromethylsilylene (CH₃SiCl) into the carbon-chlorine bond of chlorobenzene. researchgate.net This silylene species is generated in situ from the high-temperature decomposition of methyldichlorosilane.

In a related process for producing phenyltrichlorosilane, a reaction flux analysis showed that 99% of the product was formed through the insertion of dichlorosilylene (B1217353) into the C-Cl bond of chlorobenzene. researchgate.net

Other Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond the methods described above, other advanced synthetic strategies are employed to create functionalized this compound derivatives with tailored properties. These methods often involve the use of highly reactive organometallic reagents or catalytic reactions that allow for precise control over the molecular architecture.

The nucleophilic substitution at the silicon center of chlorosilanes with organolithium reagents is a common and generally smooth method for the synthesis of tetraorganosilanes. orgsyn.org This approach can be utilized to introduce a wide variety of organic groups onto the silicon atom of this compound.

The reaction proceeds via the attack of the carbanionic center of the organolithium reagent on the electrophilic silicon atom, with the displacement of the chloride ion. While this method is highly effective, the high reactivity of organolithium reagents can sometimes limit the functional group compatibility of the reaction. orgsyn.org Careful control of reaction conditions, such as temperature and stoichiometry, is often necessary to achieve high yields and selectivity. This methodology provides a direct route to functionalized silanes that can serve as precursors for more complex molecules and polymers.

Hydroboration is a versatile and powerful tool in organic synthesis for the formation of carbon-boron bonds, which can be further transformed into a variety of functional groups. The hydroboration of alkynylchlorosilanes provides an efficient route to alkenylsilanes bearing both a boryl and a chlorosilyl group. researchgate.net

Specifically, the reaction of an alkynyl(chloro)(methyl)(phenyl)silane with a hydroborating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of a vinylsilane derivative. researchgate.net For instance, the hydroboration of (phenylethynyl)(chloro)(methyl)(phenyl)silane with 9-BBN yields (1-(9-borabicyclo[3.3.1]nonan-9-yl)-2-phenylvinyl) chloro (methyl)(phenyl)silane. researchgate.net These resulting functionalized products, containing both a reactive Si-Cl bond and a versatile C-B bond, are valuable intermediates for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of complex molecular architectures. researchgate.net

Table 3: Hydroboration of an Alkynylchlorosilane

Reactant 1Reactant 2Product
(Phenylethynyl)(chloro)(methyl)(phenyl)silane9-Borabicyclo[3.3.1]nonane (9-BBN)(1-(9-Borabicyclo[3.3.1]nonan-9-yl)-2-phenylvinyl) chloro (methyl)(phenyl)silane researchgate.net

Sterically Hindered Silane Synthesis

The synthesis of sterically hindered silanes, including derivatives of this compound featuring bulky substituents, presents unique challenges due to the spatial crowding around the silicon center. This steric bulk can significantly influence the reactivity of the silicon atom, often impeding traditional synthetic pathways and necessitating specialized methodologies. The development of efficient routes to these compounds is crucial, as the steric hindrance they provide can enhance the stability of the molecule, for example by increasing its resistance to hydrolysis. thermofisher.com

Key strategies for synthesizing sterically hindered chlorosilanes involve the careful selection of precursors and reaction conditions to overcome the low reactivity imposed by bulky groups. Common approaches include the reaction of precursors like alkoxysilanes, silanols, and hydrosilanes with chlorinating agents, or the use of highly reactive organometallic reagents to introduce bulky substituents onto a silicon halide scaffold.

Research Findings on Synthetic Methodologies

Detailed research has identified several effective protocols for the preparation of chlorosilanes bearing sterically demanding groups such as isopropyl (i-Pr), tert-butyl (t-Bu), and cyclohexyl (cyclo-Hex).

One prominent method involves the reaction of trialkylalkoxysilanes that already contain bulky alkyl groups with 35% aqueous hydrochloric acid. This approach has been shown to produce the corresponding trialkylchlorosilanes in excellent yields. researchgate.net A similar treatment of trialkylsilanols with bulky substituents using concentrated hydrochloric acid also results in almost quantitative yields of the desired trialkylchlorosilanes. researchgate.net

Another effective strategy is the chlorination of trialkylhydrosilanes. The Si-H bond in these compounds can be converted to a Si-Cl bond. High yields have been achieved by treating trialkylhydrosilanes with concentrated hydrochloric acid in the presence of a palladium catalyst. researchgate.net Alternatively, an iron-catalyzed method has been developed, utilizing catalysts like FeCl3 or Fe(acac)3 with acetyl chloride as the chlorine source, to convert a range of silanes, including alkoxysilanes and silanols, into their corresponding chlorosilanes with yields ranging from 50–93%. researchgate.net

The classic Grignard reaction is also employed, where dichlorosilane or trichlorosilane precursors are reacted with organomagnesium reagents bearing bulky alkyl groups. researchgate.net However, the steric hindrance of the Grignard reagent can limit the degree of substitution, sometimes making it difficult to replace multiple chlorine atoms.

The following tables summarize key findings from studies on the synthesis of sterically hindered chlorosilanes.

Table 1: Synthesis of Sterically Hindered Chlorosilanes from Various Precursors

Precursor Type Precursor Example Reagent(s) Product Yield
Alkoxysilane Trialkylalkoxysilane (with i-Pr, sec-Bu, t-Bu) 35% Aqueous HCl Trialkylchlorosilane Excellent researchgate.net
Silanol (B1196071) Trialkylsilanol (with bulky groups) 35% Aqueous HCl Trialkylchlorosilane Almost Quantitative researchgate.net
Hydrosilane Trialkylhydrosilane Conc. HCl, Palladium Catalyst Trialkylchlorosilane High researchgate.net

Table 2: Catalyst and Reagent Systems for Chlorination of Silanes

Catalyst System Chlorine Source Precursor Scope Reported Yields
Palladium(II) chloride Hexachloroethane Various Hydrosilanes Good to Quantitative researchgate.net

These methodologies underscore the importance of tailoring synthetic strategies to the specific steric and electronic properties of the target silane. The choice of precursor—be it an alkoxysilane, silanol, or hydrosilane—and the chlorination protocol are critical factors in achieving high yields of sterically hindered this compound derivatives. The challenges posed by steric hindrance have driven the development of robust catalytic systems that can operate under mild conditions to efficiently produce these valuable compounds. researchgate.net

Reactivity and Transformation Patterns of Chloro Methyl Phenyl Silane Analogs

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center of chloro(methyl)(phenyl)silane and its analogs is a cornerstone of their chemical behavior. Unlike carbon, silicon possesses accessible 3d orbitals, which allows it to form hypervalent, pentacoordinate intermediates during substitution reactions. soci.org This fundamental difference dictates the mechanistic pathways and reactivity patterns observed for chlorosilanes. The reactions typically proceed via stereospecific mechanisms, and the nature of the attacking nucleophile significantly influences the stereochemical outcome. researchgate.net

The reactivity of the silicon atom in this compound is modulated by the electronic and steric effects of its substituents: the methyl group, the phenyl group, and the chlorine atom.

Methyl Group: The methyl group exerts a weak positive inductive effect (+I), which slightly increases the electron density at the silicon center. This effect tends to modestly decrease the electrophilicity of the silicon atom compared to a hydrogen substituent, potentially slowing down the rate of nucleophilic attack. nih.gov

Chloro Group: The chlorine atom is a key substituent for two reasons. First, its strong electronegativity makes the silicon atom highly electrophilic and thus susceptible to nucleophilic attack. Second, the chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction. The ability of the Si-Cl bond to stretch under the influence of a nucleophile is a critical factor in the formation of the pentacoordinate transition state or intermediate. researchgate.net

Computational studies on the hydrolysis of various chlorosilanes have shown that the activation energy of the reaction is strongly correlated with the nature of the substituents on the silicon atom. researchgate.netresearchgate.net Generally, electron-withdrawing groups enhance reactivity towards nucleophiles, while sterically bulky groups can decrease it.

Table 1: Influence of Substituents on the Silicon Center's Reactivity
SubstituentElectronic EffectSteric EffectOverall Impact on Reactivity Towards Nucleophiles
Methyl (-CH₃)Electron-donating (+I)ModerateSlightly decreases reactivity by reducing silicon's electrophilicity.
Phenyl (-C₆H₅)Electron-withdrawing (inductive)SignificantIncreases electrophilicity but can sterically hinder nucleophilic attack.
Chloro (-Cl)Strongly electron-withdrawing (-I)SmallGreatly increases reactivity by enhancing silicon's electrophilicity and acting as a good leaving group.

Nucleophilic substitution at a silicon center does not typically follow a simple, one-step S(_N)2 mechanism like that seen with carbon. Instead, the reaction often proceeds through an associative pathway where the nucleophile first coordinates to the silicon atom, forming a pentacoordinate (hypervalent) intermediate or transition state. soci.org The reaction can then proceed via two main pathways:

Associative (A) or S(_N)2-Si Mechanism: The nucleophile attacks the silicon center to form a trigonal bipyramidal intermediate. The leaving group then departs from an axial position. This process can lead to either retention or inversion of configuration at the silicon center, depending on the nature of the nucleophile, leaving group, and solvent. researchgate.net

Dissociative (D) Mechanism: While less common for chlorosilanes, a dissociative pathway involving a transient, positively charged, tricoordinate silicon species (silylium ion) could be envisioned, particularly with very poor nucleophiles and solvents that can stabilize cations.

The dominant process is typically associative, involving the formation of stable or transient pentacoordinate adducts. researchgate.netcore.ac.uk For instance, the interaction of chiral silanes with various nucleophiles like amides or pyridines leads to the formation of four-coordinate ionic adducts, [R₃Si-Nu]⁺X⁻, which can then undergo further reactions. core.ac.uk The competition between the rate of association to form this intermediate and the rate of subsequent substitution (departure of the leaving group) is a key feature of these reactions.

Table 2: Mechanistic Pathways in Nucleophilic Substitution at Silicon
MechanismKey FeatureIntermediate/Transition StateStereochemical Outcome
Associative (SN2-Si)Formation of a bond to the nucleophile precedes breaking of the bond to the leaving group.Pentacoordinate (trigonal bipyramidal)Inversion or retention
Dissociative (SN1-Si)Breaking of the bond to the leaving group precedes formation of a bond to the nucleophile.Tricoordinate (silylium ion)Racemization

The high reactivity of the Si-Cl bond in this compound allows for its conversion into a wide array of other functionalized silanes through nucleophilic substitution.

Substituted Silanes: The reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a common method for forming new silicon-carbon bonds. orgsyn.org These reactions can be highly efficient but may require catalysis, for example with zinc salts, to proceed under mild conditions with a broad range of reagents. organic-chemistry.org This method is versatile for synthesizing tetraorganosilanes. orgsyn.orgorganic-chemistry.org

Silyl (B83357) Ethers: Silyl ethers are readily formed by the reaction of a chlorosilane with an alcohol (R'-OH). libretexts.org This reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the buildup of corrosive HCl, which could also promote the reverse reaction, a weak, non-nucleophilic base such as a tertiary amine (e.g., triethylamine) is typically added to act as a scavenger. libretexts.org Silyl ethers are widely used as protecting groups for alcohols in organic synthesis. libretexts.org

Table 3: Synthesis of Substituted Silanes and Silyl Ethers
Product TypeGeneral ReactionNucleophileTypical ConditionsReference
TetraorganosilaneMe(Ph)Si(Cl)R + R'-MgX → Me(Ph)Si(R)R' + MgXClGrignard Reagent (R'-MgX)Ethereal solvent (e.g., THF, 1,4-dioxane), may require catalyst (e.g., ZnCl₂) orgsyn.orgorganic-chemistry.org
Silyl EtherMe(Ph)Si(Cl)R + R'-OH → Me(Ph)Si(R)OR' + HClAlcohol (R'-OH)Presence of a weak base (e.g., triethylamine, pyridine) to neutralize HCl libretexts.org

Hydrolysis and Condensation Reactions of Organochlorosilanes

Formation of Silanols and Siloxane Bonds

Organochlorosilanes, including this compound, are highly reactive towards nucleophiles, particularly water. The hydrolysis of the silicon-chlorine (Si-Cl) bond is a fundamental reaction that serves as the basis for the production of silicones. acs.orguni-wuppertal.de This reaction proceeds readily, yielding a silanol (B1196071) (a compound containing a Si-OH group) and hydrogen chloride. uni-wuppertal.de For this compound, the initial hydrolysis product would be methylphenylsilanol.

The silanols generated from hydrolysis are often unstable and readily undergo condensation reactions with each other. acs.org In this step, two silanol groups react to form a siloxane bond (Si–O–Si) and a molecule of water. acs.org The extent and nature of this condensation process are dictated by the number of chloro substituents on the original silane (B1218182).

Monofunctional Silanes (R₃SiCl): Hydrolysis yields a single silanol (R₃SiOH), which can only condense with one other molecule to form a disiloxane (B77578) (R₃Si-O-SiR₃). The condensation stops at this dimer stage. acs.org

Difunctional Silanes (R₂SiCl₂): Hydrolysis of analogs like dichlorodimethylsilane (B41323) or dichlorodiphenylsilane (B42835) produces a silanediol (B1258837) [R₂Si(OH)₂]. These diols can condense in a linear fashion to form long polymer chains (polysiloxanes) or cyclize to form cyclic siloxanes. acs.orguni-wuppertal.de These are the foundational reactions for silicone oils and elastomers.

Trifunctional Silanes (RSiCl₃): Hydrolysis leads to a silanetriol [RSi(OH)₃], which can condense in three dimensions. This results in the formation of a highly cross-linked, rigid, and resinous polysiloxane network. uni-wuppertal.de

Given that this compound is a difunctional chlorosilane (assuming the compound of interest is dichloromethylphenylsilane (B109416), a common precursor), its hydrolysis would lead to the formation of methylphenylsilanediol. This diol would then undergo condensation to produce polymethylphenylsiloxanes, which can exist as linear polymers or cyclic structures.

Factors Influencing Hydrolytic Stability and Condensation Kinetics

The rates of hydrolysis and subsequent condensation of organochlorosilanes are influenced by several key factors related to both the molecule's structure and the reaction environment.

Molecular Structure:

Steric Hindrance: The size of the organic substituents on the silicon atom significantly affects the rate of hydrolysis. Bulky groups, such as the phenyl group in this compound, can sterically hinder the approach of a water molecule to the silicon center, thereby slowing down the hydrolysis rate compared to less hindered analogs like dichlorodimethylsilane.

Inductive Effects: The electronic nature of the substituents plays a role. Electron-withdrawing groups can increase the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups like the methyl group can slightly decrease reactivity.

Number of Chlorine Atoms: The rate of hydrolysis generally increases with the number of chlorine atoms on the silicon. For instance, trichloromethylsilane hydrolyzes more vigorously than dichlorodimethylsilane. uni-wuppertal.de

Reaction Conditions:

pH: The hydrolysis of chlorosilanes produces HCl, which in turn catalyzes the condensation of the resulting silanols. Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions, though the mechanisms differ. afinitica.com

Solvent: The choice of solvent can influence reaction rates. Hydrolysis is often carried out in a two-phase system or in a solvent that is miscible with both the chlorosilane and water, which can affect the mass transfer and kinetics. slideshare.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. nih.gov

Water Concentration: The availability of water is crucial for the initial hydrolysis step. In controlled reactions, the stoichiometry of water can be used to manage the extent of condensation and the molecular weight of the resulting polysiloxane.

Cross-Coupling and Silylation Reactions

Hiyama Coupling with Aryl Halides

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of organosilicon reagents is their lower toxicity and higher stability compared to other organometallic compounds used in similar couplings, such as those based on boron (Suzuki) or tin (Stille). semanticscholar.org

A crucial aspect of the Hiyama coupling is the activation of the C–Si bond, which is typically strong and unreactive. organic-chemistry.org This is achieved by a nucleophilic activator, most commonly a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgdoi.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex in the catalytic cycle. organic-chemistry.org

The reactivity of the organosilane is highly dependent on the substituents attached to the silicon. Organosilanes bearing electronegative groups like alkoxy or halogen atoms are generally more reactive than simple alkylsilanes. organic-chemistry.org While this compound could theoretically participate in Hiyama coupling, the high reactivity of the Si-Cl bond towards the activator or trace moisture can lead to complications. Research has shown that related compounds like phenyltrichlorosilane (B1630512) can be ineffective in certain Hiyama couplings, suggesting that trialkoxysilanes are often more reliable coupling partners. semanticscholar.org Nonetheless, the principle of using a palladium catalyst and a fluoride activator remains central.

The catalytic cycle involves:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The activated organosilane transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Organosilane PartnerAryl Halide PartnerActivatorCatalyst SystemProductYield (%)Ref.
Phenyltrimethoxysilane4-BromoanisoleTBAFPdCl₂4-Methoxybiphenyl96 doi.org
Phenyltrimethoxysilane4-BromobenzonitrileTBAFPdCl₂4-Cyanobiphenyl95 doi.org
PhenyltriethoxysilaneBromobenzeneTBAFPd/CBiphenyl94 nih.gov
Vinyltrimethoxysilane4,6-Dichloro-pyrimidin-2-yl tosylateTBAF·3H₂O / CuClPdCl₂ / PCy₃4,6-Dichloro-2-vinylpyrimidineModerate semanticscholar.org

Sonogashira Coupling and Desilylation Strategies

The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In this context, silyl groups play a critical role as protecting groups for the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many organic reactions, and silyl groups like trimethylsilyl (B98337) (TMS) are commonly used to cap the alkyne. wikipedia.org A (methyl)(phenyl)silyl group could serve a similar purpose. The resulting silylated alkyne is more stable, less volatile, and can be purified easily. It is unreactive under standard Sonogashira conditions, allowing for selective coupling if another reactive site is present in the molecule. gelest.com

A key "desilylation strategy" involves removing the silyl protecting group after the desired synthetic steps are completed to regenerate the terminal alkyne. This is typically achieved under mild conditions using a fluoride source, such as TBAF, or a base like potassium carbonate in methanol. researchgate.netacs.org This two-step sequence of protection-coupling-deprotection allows for the synthesis of complex molecules containing terminal alkyne moieties.

Alternatively, some protocols allow for a one-pot, in-situ desilylation followed by Sonogashira coupling, which is particularly useful when dealing with volatile alkynes like acetylene. researchgate.net In these methods, the silyl group is cleaved in the reaction vessel, and the resulting acetylide anion immediately participates in the palladium-catalyzed coupling. researchgate.net

Silylated AlkyneCoupling PartnerConditionsStrategyProductRef.
Trimethylsilylacetylene1-Bromo-4-iodobenzenePd(PPh₃)₄, CuI, Et₃N, then TBAFCoupling followed by desilylationBis(4-bromophenyl)acetylene wikipedia.org
TrimethylsilylbutadiyneAryl IodidePd catalyst, CuICoupling, desilylation, then second couplingUnsymmetrical Diarylbutadiyne gelest.com
TMS-alkynesAryl HalidesPd(OAc)₂, PPh₃, CsF, CuIIn-situ desilylation and couplingAryl Alkynes researchgate.net
(Triisopropylsilyl)acetylene2-IodoresorcinolPdCl₂(PPh₃)₂, CuI, Et₃NCoupling (silyl group retained)2-((Triisopropylsilyl)ethynyl)benzene-1,3-diol researchgate.net

Metal-Catalyzed Hydrosilylation of Unsaturated Substrates

Hydrosilylation is a significant chemical transformation involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. This atom-economic reaction is a primary method for producing a wide array of organosilicon compounds. While the reaction can occur under UV irradiation or at high temperatures, it is typically facilitated by a catalyst, most commonly a transition metal complex.

Historically, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been the industry standard for hydrosilylating olefins and alkynes. However, the high cost and limited availability of precious metals have driven research towards more sustainable alternatives. researchgate.net Consequently, complexes based on other noble metals like rhodium, ruthenium, and iridium, as well as earth-abundant first-row transition metals like iron, cobalt, and nickel, have been developed as effective catalysts. researchgate.netnih.govresearchgate.net

Phenyl-substituted hydrosilanes, including this compound and its analogs, are common reagents in these reactions. The choice of catalyst, ligand, and silane can significantly influence the reaction's efficiency, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and stereoselectivity. libretexts.orgrsc.org

The hydrosilylation of alkenes using analogs like dimethyl(phenyl)silane proceeds efficiently with various catalysts. Rhodium complexes, for instance, show a significant rate acceleration in the hydrosilylation of alkenes. nih.gov Nickel-based systems have been developed for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.gov For the hydrosilylation of alkynes, challenges include controlling regioselectivity (α- vs. β-vinylsilane) and stereoselectivity ((E)- vs. (Z)-isomer). researchgate.net Iron and cobalt complexes have emerged as powerful catalysts for selective alkyne hydrosilylation, often operating through either the Chalk-Harrod or a modified Chalk-Harrod mechanism. rsc.orgrsc.org

The reaction is also applicable to carbonyl derivatives. The hydrosilylation of aldehydes and ketones, for example, can be promoted by various metal complexes to form silyl ethers, which are precursors to alcohols.

Below is a table summarizing various catalytic systems used for the hydrosilylation of different unsaturated substrates with phenyl-containing silanes.

Catalyst SystemSilane AnalogUnsaturated SubstrateKey Findings & Selectivity
RhCl(PPh₃)₃Dimethyl(2-pyridyl)silaneAlkenesHigh efficiency and complete regioselectivity. nih.gov
NiCl₂·6H₂O/tBuOKPrimary SilanesTerminal AlkenesExclusive anti-Markovnikov selectivity; broad functional group tolerance. nih.gov
Fe(CO)₃(BDA)PhenylsilaneInternal AlkynesAdditive-free, (E)-selective hydrosilylation. rsc.org
Cobalt(II) Pivalate / Isocyanide LigandHydrosiloxanesAlkenesEfficient catalysis with earth-abundant metals. acs.org
Chiral Organolanthanide ComplexesPhenylsilaneα-Substituted StyrenesCatalyzes the formation of benzylic tertiary alkylsilanes. libretexts.org
Pt(CH₂=CHSiMe₂)₂O / P(t-Bu)₃Dimethyl(2-pyridyl)silaneAlkynesGood yield with high regioselectivity. nih.gov

Rearrangement and Redistribution Reactions

Intramolecular rearrangements are a fundamental class of reactions in organosilicon chemistry. However, specific, well-documented examples of intramolecular rearrangements involving the migration of a chloro, methyl, or phenyl group within a single this compound molecule are not extensively reported in the literature. Such rearrangements, if they were to occur, would likely require significant energy input or specific catalytic activation to break the stable silicon-carbon and silicon-chlorine bonds. In related systems, Lewis acids are known to catalyze the rearrangement of certain alkenylsilanes, where the reactivity depends on the nature of the substituents on the silicon atom. researchgate.net

Substituent exchange, also known as redistribution, at a silicon center is a key reaction for synthesizing various organosilanes. These reactions involve the exchange of alkyl, aryl, halo, or alkoxy groups between two or more silicon centers. While these can proceed through various mechanisms, certain exchanges are facilitated by radical pathways or, more commonly, by Lewis acid catalysis which may involve radical-like intermediates or polar transition states.

A notable example is the substituent exchange between chloro(phenyl)silanes, such as dichloromethylphenylsilane (MePhSiCl₂), and chloro(ethyl)silanes in the presence of aluminum chloride (AlCl₃) as a catalyst. This process allows for the formation of mixed chloro(ethyl)(phenyl)silanes. The reaction demonstrates that the substituents on the silicon atom are not static and can be redistributed under catalytic conditions. The presence of the Lewis acid AlCl₃ is crucial for initiating the bond cleavage and reformation processes that lead to the exchange of phenyl, methyl, ethyl, and chloro groups among the silicon atoms. These redistribution reactions are driven by thermodynamics, often resulting in a statistical or near-statistical mixture of products, although in some cases, specific mixed silanes can be obtained in yields as high as 48-52%.

The mechanism of such Lewis acid-catalyzed exchanges is complex but is understood to involve the formation of adducts between the chlorosilane and AlCl₃, which weakens the Si-Cl bond and facilitates the exchange of substituents. researchgate.netbohrium.com

Advanced Applications in Organic Synthesis and Materials Science Utilizing Chloro Methyl Phenyl Silane Derivates

Precursors for Complex Organosilicon Structures and Functionalized Materials

The ability of chloro(methyl)(phenyl)silane derivatives to undergo nucleophilic substitution at the silicon center makes them valuable precursors for a wide array of complex organosilicon and organometallic structures.

Synthesis of Higher-Order Organosilanes

Higher-order organosilanes, including disilanes and oligosilanes, can be synthesized from this compound derivatives through reductive coupling reactions. An electrochemical approach provides a general method for the synthesis of these complex molecules. This method relies on the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates, which are otherwise challenging to produce. These intermediates can then undergo heterocoupling to form a variety of novel oligosilanes. nih.govchemrxiv.org

For instance, dichlorophenylmethylsilane, a derivative of this compound, can be coupled with a chlorodisilane to produce a pentasilane. chemrxiv.org This electrochemical strategy offers a modular synthesis for functionalized cyclosilanes, which may exhibit distinct properties compared to their linear counterparts. nih.govchemrxiv.org The reaction conditions are milder than traditional methods like the Wurtz coupling and demonstrate improved chemoselectivity, thus expanding the range of compatible functional groups in oligosilane synthesis. nih.gov

Starting MaterialsProductSynthesis MethodReference
Dichlorophenylmethylsilane and a chlorodisilanePentasilaneElectrochemical reductive activation and heterocoupling chemrxiv.org
Various chlorosilanesDisilanes and oligosilanesElectrochemical reductive activation and heterocoupling nih.gov

Building Blocks for Organometallic and Organolanthanide Reagents

The nucleophilic substitution reactions of chlorosilanes with organometallic reagents are a common method for the synthesis of tetraorganosilanes, which are valuable as reagents and functional materials. orgsyn.org Organolithium and Grignard reagents are frequently employed for this purpose. orgsyn.orglibretexts.org While reactions with organolithium reagents generally proceed smoothly, their high reactivity can limit functional group compatibility. orgsyn.orgnih.gov In contrast, the less reactive Grignard reagents often necessitate longer reaction times and higher temperatures for completion. orgsyn.orgnih.gov The use of catalysts, such as zinc chloride, can facilitate these substitution reactions with a broader range of Grignard reagents. orgsyn.org

The reactivity of this compound derivatives also extends to the formation of organolanthanide complexes. Lanthanide complexes containing silyl ligands have been synthesized and structurally characterized. While specific examples utilizing ligands directly derived from this compound are not extensively detailed in the provided search results, the general reactivity of chlorosilanes with lanthanide precursors suggests their potential as building blocks for such complexes. nih.govncl.ac.ukrutgers.edu The synthesis of these complexes often involves the reaction of a silyl ligand precursor, which can be generated from a chlorosilane, with a lanthanide source such as a lanthanide diiodide. nih.gov The resulting complexes can exhibit unique coordination geometries and electronic properties, with potential applications in catalysis and materials science. nih.govrutgers.edu The ionic character of the bond between the silyl ligand and the lanthanide metal is a key feature of these compounds. nih.govrutgers.edu

Organometallic ReagentReactivity with ChlorosilanesApplicationReference
Organolithium reagentsSmooth reaction, high reactivitySynthesis of tetraorganosilanes orgsyn.orgnih.gov
Grignard reagentsSlower reaction, may require catalystsSynthesis of tetraorganosilanes orgsyn.orgnih.gov
Lanthanide precursorsFormation of silyl lanthanide complexesPotential catalysts and advanced materials nih.govncl.ac.ukrutgers.edu

Role in Polymer and Silicone Chemistry

Derivatives of this compound are fundamental monomers in the production of specialized silicone polymers with enhanced thermal and mechanical properties.

Monomers for Poly(methylphenylsiloxane) and Silicone Polymers

Dichloromethylphenylsilane (B109416) is a key monomer in the synthesis of poly(methylphenylsiloxane), a type of silicone polymer. The synthesis typically involves the hydrolysis of the dichlorosilane, which leads to the formation of silanol (B1196071) intermediates. These silanols then undergo condensation polymerization to form the final polymer. wikipedia.orgmdpi.com The inclusion of phenyl groups on the silicone backbone, contributed by the dichloromethylphenylsilane monomer, imparts desirable properties to the resulting polymer, such as increased thermal stability and radiation resistance. wikipedia.org

The general process for producing silicone polymers from methylchlorosilanes involves their reaction with water, which generates siloxanes and hydrogen chloride. wikipedia.org In the case of difunctional monomers like dichloromethylphenylsilane, this reaction leads to the formation of long polymer chains or cyclic oligomers. wikipedia.org

Cross-Linking Mechanisms in Polysiloxanes (e.g., Hydrosilylation, Hydrolytic Condensation)

Cross-linking is a crucial step in the production of silicone elastomers, converting the liquid polymer into a solid, elastic material. Two common cross-linking mechanisms are hydrosilylation and hydrolytic condensation.

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group (C=C). rsc.orgresearchgate.netmdpi.com This reaction is typically catalyzed by platinum complexes. rsc.orgmdpi.com In the context of poly(methylphenylsiloxane), this would involve the reaction of a methylphenylsiloxane polymer containing Si-H groups with a cross-linking agent that has vinyl groups, or vice versa. researchgate.net This addition reaction forms stable silicon-carbon bonds, resulting in a cross-linked network without the formation of byproducts. researchgate.net

Hydrolytic condensation is another important cross-linking mechanism. This process involves the reaction of silanol (Si-OH) groups, which can be present at the ends of polymer chains or on cross-linking agents. The condensation of two silanol groups forms a siloxane (Si-O-Si) bond and a molecule of water. scispace.comunm.eduafinitica.com This reaction can be catalyzed by acids or bases. unm.edu For poly(methylphenylsiloxane), this would involve the presence of terminal silanol groups on the polymer chains that can react with a suitable cross-linking agent, often a tetrafunctional silane (B1218182), to form a three-dimensional network. mdpi.com

Cross-Linking MechanismDescriptionKey Features
HydrosilylationAddition of Si-H across a C=C double bond. rsc.orgresearchgate.netmdpi.comCatalyst (e.g., platinum) required, no byproducts. researchgate.netmdpi.com
Hydrolytic CondensationReaction of Si-OH groups to form Si-O-Si linkages. scispace.comunm.eduafinitica.comCan be acid or base-catalyzed, produces water as a byproduct. unm.edu

Precursors for Silicon Carbide Ceramics via Polymer Pyrolysis

Polymers derived from this compound, specifically polymethylphenylsilane, can serve as precursors for the synthesis of silicon carbide (SiC) ceramics. The process involves the pyrolysis, or thermal decomposition, of the preceramic polymer at high temperatures in an inert atmosphere. osti.gov

The synthesis of the polymethylphenylsilane precursor can be achieved through the dechlorination and polymerization of methylphenyldichlorosilane using a reducing agent like sodium metal. This polymer is then subjected to pyrolysis at temperatures above 400°C. During pyrolysis, the organic groups on the polymer backbone decompose, leading to a significant weight loss and the formation of a ceramic residue. osti.gov The final product upon pyrolysis at temperatures around 1200°C is β-SiC. osti.gov This polymer-to-ceramic conversion route offers a method to produce SiC fibers and other complex shapes that are difficult to achieve through traditional ceramic processing methods. researchgate.netscispace.comosti.gov The ceramic yield from the pyrolysis of polymethylphenylsilane can be around 65%. osti.gov

Precursor PolymerPyrolysis TemperatureCeramic ProductCeramic YieldReference
Polymethylphenylsilane> 400°C (up to 1200°C)β-Silicon Carbide (β-SiC)~65% osti.gov

Chiral Auxiliary Applications and Stereoselective Synthesis at Silicon

Derivatives of this compound are pivotal starting materials in the field of stereoselective synthesis, particularly for creating molecules with a chiral silicon atom, known as silicon-stereogenic centers. The development of methods to control the three-dimensional arrangement of substituents around the silicon atom has opened new avenues for creating novel chiral organosilanes with applications in asymmetric catalysis and materials science.

Enantioconvergent Construction of Silicon-Stereogenic Centers

A significant advancement in the synthesis of chiral silicon compounds is the enantioconvergent construction of silicon-stereogenic centers from racemic chlorosilanes. This approach utilizes a dynamic kinetic resolution process, specifically through silyletherification, to convert a racemic mixture of a chlorosilane into a single, or predominantly single, diastereomer of a silyl ether.

Recent research has demonstrated a dynamic kinetic silyletherification of racemic chlorosilanes with chiral alcohols, such as (S)-lactates, catalyzed by a 4-aminopyridine (B3432731) derivative. nih.gov This method leverages the rapid racemization of the chlorosilane under the reaction conditions, allowing the chiral auxiliary (the lactate) to selectively react with one enantiomer of the silane, while the other enantiomer continuously epimerizes to the reactive form. This process leads to a high diastereomeric excess of the resulting silyl ether. nih.gov The reaction has been shown to be effective for a range of chlorosilanes, including those with aryl groups, and can be performed on a gram scale, highlighting its practical utility for synthesizing diverse enantioenriched organosilane analogues. nih.gov

For example, the reaction of tert-butylthis compound with a secondary chiral alcohol in the presence of a 4-aminopyridine catalyst at -78 °C can produce the corresponding silyl ether with high diastereoselectivity. nih.gov The efficiency of this transformation is influenced by the catalyst structure and the electronic properties of the substituents on the silicon atom. nih.gov

Table 1: Diastereoselective Silyletherification of Racemic Chlorosilanes

Aryl Group on Silane Catalyst Yield (%) Diastereomeric Ratio (dr)
Phenyl 4-DMAP 95 92:8
4-Methoxyphenyl 4-DMAP 96 93:7
4-Fluorophenyl 4-DMAP 92 90:10
2-Naphthyl 4-DMAP 95 92:8
Electron-deficient Phenyl 4-DMAP Not specified 84:16

Data sourced from a study on the enantioconvergent synthesis of silicon-stereogenic silylethers. nih.gov

Strategies for Diastereoselective Silylations

The key to diastereoselective silylations lies in effectively differentiating between the prochiral faces of a substrate or the enantiomers of a racemic reagent. In the context of this compound derivatives, the strategy often involves reacting the racemic chlorosilane with an enantiopure chiral nucleophile, such as an alcohol, in the presence of a catalyst.

The diastereoselectivity of the silylation is governed by the steric and electronic interactions in the transition state. The choice of catalyst is crucial; for instance, various 4-aminopyridine catalysts have been screened, with pyridonaphthyridine, a highly active 4-DMAP analog, showing significant catalytic activity. nih.gov The results indicate that electron-deficient phenyl rings on the chlorosilane may increase its reactivity, potentially reducing the diastereomeric differentiation and leading to lower diastereomeric ratios. nih.gov Conversely, a well-chosen catalyst and substrate combination can create a transition state with significant energy differences between the two diastereomeric pathways, resulting in high selectivity.

Synthesis of Enantioenriched Organosilanes and Silyl Ethers

The synthesis of enantioenriched organosilanes and silyl ethers is a cornerstone of silicon stereochemistry. The diastereomerically enriched silyl ethers produced via the enantioconvergent methods described above are valuable intermediates. nih.govresearchgate.net These compounds can be readily converted into a range of other useful enantioenriched organosilanes, such as monohydrosilanes, which are important building blocks in organic synthesis. researchgate.net

Diastereoselective Silylation: A racemic chlorosilane, such as a derivative of this compound, is reacted with a chiral auxiliary to form a diastereomerically enriched silyl ether. nih.gov

Transformation: The silyl ether is then subjected to further chemical transformations, where the silicon-stereogenic center is retained, to yield the desired enantioenriched organosilane product.

This approach provides access to a wide variety of chiral organosilicon compounds that were previously difficult to synthesize. nih.gov The development of catalytic asymmetric methods, including hydrosilylation, carbene Si-H insertion, and cross-coupling reactions, has further expanded the toolkit for creating these valuable molecules with high enantioselectivity. researchgate.netnih.gov

Surface Modification and Interfacial Adhesion Enhancement

This compound and its derivatives are versatile agents in materials science, primarily used for surface modification and as coupling agents to improve the interface between different materials. chemimpex.com Their unique molecular structure, which combines a reactive chloro group with stable organic (methyl and phenyl) groups, allows them to chemically bond to inorganic surfaces while presenting an organic-compatible interface. chemimpex.comtcichemicals.com

Use as Silane Coupling Agents for Organic-Inorganic Interfaces

Silane coupling agents act as molecular bridges at the interface between inorganic and organic materials, which are often inherently incompatible. tcichemicals.comnbinno.com Derivatives of this compound are effective in this role, particularly in composite materials where adhesion between an inorganic filler (like glass, silica (B1680970), or metal oxides) and an organic polymer matrix is critical. chemimpex.comresearchgate.net

The mechanism involves a two-stage reaction:

Reaction with Inorganic Substrate: The chloro group on the silane is hydrolyzable. It reacts with moisture to form a silanol group (Si-OH). tcichemicals.comnbinno.com This silanol group can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable, covalent oxane bonds (Si-O-Substrate). nbinno.comgelest.com

Interaction with Organic Polymer: The methyl and phenyl groups attached to the silicon atom are organophilic. They form a layer at the interface that is physically and chemically compatible with the organic polymer matrix, improving wetting and adhesion. nbinno.comresearchgate.net

This enhanced adhesion leads to composite materials with improved mechanical properties, thermal stability, and resistance to moisture. chemimpex.comchemimpex.com These agents are widely used in industries such as automotive, construction, and electronics for manufacturing advanced coatings, adhesives, and reinforced plastics. chemimpex.comchemimpex.com

Modification of Surfaces for Hydrophobicity and Oleophobicity

Treating surfaces with this compound is an effective method for modifying their properties, particularly to increase hydrophobicity (water repellency) and oleophobicity (oil repellency). chemimpex.comchemimpex.com This is valuable for applications requiring self-cleaning surfaces, corrosion resistance, and moisture barriers. chemimpex.com

The modification process relies on the chemical reaction of the silane with a polar surface, which is typically rich in hydroxyl groups. gelest.com The reaction anchors the silane molecules to the surface, creating a new, low-energy surface layer composed of the organofunctional methyl and phenyl groups. gelest.comresearchgate.net

Hydrophobicity: The nonpolar methyl and phenyl groups shield the polar surface from interaction with water. gelest.com This new surface mitigates hydrogen bonding, causing water to bead up with a high contact angle rather than spreading out. gelest.comgelest.com Methyl-substituted silanes are known to provide excellent hydrophobic treatments. researchgate.net

Oleophobicity: Achieving oleophobicity requires creating a surface with very low critical surface tension (< 20 mN/m), where even hydrocarbon oils will not spread. gelest.com While simple alkyl and phenyl groups primarily induce hydrophobicity, the strategic combination of these groups can also enhance oleophobicity. gelest.com

The resulting modified surfaces are valuable in electronics, packaging, and for creating advanced coatings and sealants where control of surface energy is crucial. chemimpex.com

Applications in Microparticle Surface Modification

Derivatives of this compound are instrumental in the surface modification of inorganic microparticles, a process crucial for enhancing their compatibility with organic polymer matrices in the fabrication of composite materials. The fundamental principle of this modification lies in the reaction of the silicon-functional group of the silane with the surface of the inorganic microparticle. This compound, and its derivatives, can be effectively used as coupling agents to alter the surface properties of microfillers, such as silica and glass microbeads, transforming them from hydrophilic to hydrophobic. This change in surface chemistry is vital for achieving a homogeneous dispersion of the microparticles within a polymer matrix, which in turn leads to improved mechanical and thermal properties of the composite material.

The process of surface modification, or silanization, typically involves the reaction of the chlorosilyl group of this compound with the hydroxyl groups present on the surface of the inorganic microparticles. This reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the methylphenylsilyl group to the surface of the microparticle. The attached organic groups then form a layer that reduces the surface energy of the microparticles and minimizes their tendency to agglomerate. The phenyl group, in particular, can enhance the thermal stability of the composite.

The effectiveness of the surface modification is dependent on several factors, including the concentration of the silane coupling agent, the reaction time and temperature, and the presence of moisture. While specific studies detailing the use of this compound for microparticle modification are not abundant, the principles are well-established within the broader context of silane coupling agents. The data presented in the table below is representative of the types of changes in surface properties that can be expected when using phenyl-containing silanes to modify inorganic microparticles.

Table 1: Representative Data on Surface Modification of Microparticles with Phenyl-Containing Silanes
MicroparticleSilane DerivativeModification ConditionsResulting Surface PropertyApplication
Silica GelPhenyltrimethoxysilaneToluene, refluxIncreased hydrophobicityReinforced polymer composites
Glass BeadsDiphenyldichlorosilaneVapor phase depositionReduced surface energyLow-dielectric constant materials
AluminaPhenyltriethoxysilaneAqueous solutionImproved dispersion in non-polar solventsHigh-performance adhesives

Reagents in Diverse Organic Transformations

Reductive Amination Protocols

This compound serves as a precursor to methylphenylsilane (B1236316), a hydrosilane that can be utilized as a reducing agent in reductive amination reactions. The conversion of this compound to methylphenylsilane is typically achieved through reduction with a suitable hydride reagent, such as lithium aluminum hydride. Once formed, methylphenylsilane can be employed in the reductive amination of aldehydes and ketones.

Reductive amination is a powerful method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. Hydrosilanes, like methylphenylsilane, offer a milder and more selective alternative to other reducing agents, such as borohydrides. The reaction is often catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the amine and also facilitates the hydride transfer from the silane to the imine intermediate.

The general mechanism for the reductive amination using a hydrosilane involves the following steps:

Formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine.

Activation of the imine or iminium ion by a catalyst.

Hydride transfer from the hydrosilane (e.g., methylphenylsilane) to the activated intermediate, resulting in the formation of the desired amine.

While specific protocols detailing the in-situ generation of methylphenylsilane from this compound for immediate use in reductive amination are not extensively documented, the utility of phenyl-containing silanes in such transformations is well-established. The following table provides representative examples of reductive amination reactions using phenylsilane, a closely related and well-studied hydrosilane, which illustrates the scope and efficiency of this methodology.

Table 2: Representative Examples of Reductive Amination using Phenylsilane
Carbonyl CompoundAmineCatalystProductYield (%)
BenzaldehydeAnilineDibutyltin dichlorideN-Benzylaniline92
CyclohexanoneMorpholineDibutyltin dichloride4-Cyclohexylmorpholine85
AcetophenoneBenzylamineZn(OAc)₂N-(1-Phenylethyl)benzylamine78

Reactions with Organometallic Reagents for C-C and C-Si Bond Formation

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a fundamental and versatile method for the formation of new silicon-carbon (Si-C) bonds. In these reactions, the organometallic reagent acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane and displacing the chloride leaving group. This nucleophilic substitution reaction allows for the introduction of a wide variety of organic substituents onto the silicon atom. orgsyn.orgdtic.mil

The general reaction can be represented as follows: C₆H₅(CH₃)SiHCl + RM → C₆H₅(CH₃)SiHR + MCl (where M = MgX or Li)

The choice of the organometallic reagent allows for the synthesis of a diverse range of organosilanes. For example, reaction with an alkyl Grignard reagent will result in an alkyl(methyl)(phenyl)silane, while reaction with an aryllithium reagent will yield a diaryl(methyl)silane. The reactivity of organolithium reagents is generally higher than that of Grignard reagents. dtic.mil

While these reactions directly form Si-C bonds, the resulting organosilane products can be further utilized in reactions that lead to the formation of new carbon-carbon (C-C) bonds. For instance, the newly synthesized organosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where an organosilane couples with an organic halide to form a new C-C bond. gelest.com

The following table provides examples of the reaction of chlorosilanes with various organometallic reagents to illustrate the scope of this method for the formation of Si-C bonds. While not all examples specifically use this compound, they are representative of the expected reactivity.

Table 3: Reactions of Chlorosilanes with Organometallic Reagents
ChlorosilaneOrganometallic ReagentSolventProductYield (%)
Chloro(chloromethyl)dimethylsilanePhenylmagnesium bromideTHF/Dioxane(Chloromethyl)dimethylphenylsilane80-81
Dichloromethylvinylsilane2-(N,N-dimethylaminomethyl)phenyllithiumEther[(2-N,N-dimethylaminomethyl)phenyl]methylvinylchlorosilane70
Phenyldimethylsilyl chlorideLithiumTHFPhenyldimethylsilyllithium-
Triphenylchlorosilanen-Propylmagnesium chlorideHexane/THFTriphenyl(propyl)silane65

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of Chloro(methyl)(phenyl)silane by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In this compound, there are two distinct types of protons: those on the methyl group and those on the phenyl group.

The protons of the methyl group (Si-CH₃) are expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. The electronegativity of the silicon and chlorine atoms attached to the same silicon center influences the chemical shift of these methyl protons. Typically, protons on a methyl group attached to a silicon atom appear upfield, but the presence of the phenyl group and the chlorine atom will shift this signal downfield compared to simpler silanes like tetramethylsilane. The expected chemical shift is generally in the range of 0.5-1.0 ppm.

The protons of the phenyl group (C₆H₅) will exhibit more complex signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the silicon substituent, the electronic environment of the ortho, meta, and para protons are different, leading to a multiplet pattern. The exact pattern and chemical shifts depend on the electronic effects of the -Si(CH₃)(Cl) group.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Methyl (Si-CH₃)0.5 - 1.0Singlet
Phenyl (C₆H₅)7.0 - 8.0Multiplet

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The methyl carbon (Si-CH₃) is expected to have a chemical shift in the upfield region of the spectrum. The typical range for a methyl group attached to silicon is between 0 and 10 ppm.

The phenyl group carbons will have signals in the aromatic region (125-150 ppm). libretexts.org The carbon atom directly attached to the silicon (the ipso-carbon) will have a distinct chemical shift, often broadened and of lower intensity, typically around 135-140 ppm. The ortho, meta, and para carbons will also have separate signals due to the influence of the silyl (B83357) substituent. Their chemical shifts are generally found between 128 and 135 ppm. oregonstate.eduresearchgate.net The specific shifts are influenced by the electronic properties of the chloro(methyl)silyl group.

Carbon Type Expected Chemical Shift (δ, ppm)
Methyl (Si-CH₃)0 - 10
Phenyl (ipso-C)135 - 140
Phenyl (ortho, meta, para-C)128 - 135

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique that provides direct information about the chemical environment and coordination state of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

For this compound, the silicon atom is in a tetrahedral environment, bonded to one methyl group, one phenyl group, one chlorine atom, and one hydrogen atom (note: the common starting material is dichloromethylphenylsilane (B109416), but the subject compound is this compound which implies a Si-H bond). The presence of the electronegative chlorine atom causes a significant downfield shift compared to tetralkylsilanes. Based on data for similar chlorosilanes, the ²⁹Si chemical shift for this compound is expected in the range of δ = 10 to 30 ppm. researchgate.netrsc.org

Nucleus Substituents Expected Chemical Shift (δ, ppm)
²⁹Si-CH₃, -C₆H₅, -Cl, -H10 - 30

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and analyze the molecular vibrations within this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bonds.

Key expected vibrational frequencies for this compound include:

Si-H Stretch: A characteristic and strong band is expected around 2150-2250 cm⁻¹ for the silicon-hydride bond.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the phenyl group typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching of the methyl group is expected in the 2900-3000 cm⁻¹ region.

C=C Stretch (Aromatic): The phenyl ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

Si-CH₃ Deformation: The symmetric deformation of the methyl group attached to silicon is typically observed around 1250 cm⁻¹.

Si-Phenyl Vibration: A band characteristic of the Si-C₆H₅ bond is expected near 1100-1130 cm⁻¹.

Si-Cl Stretch: The silicon-chlorine stretching vibration is expected to produce a strong absorption in the 450-600 cm⁻¹ range. nist.gov

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)> 3000
C-H Stretch (Methyl)2900 - 3000
Si-H Stretch2150 - 2250
C=C Stretch (Aromatic)1400 - 1600
Si-CH₃ Deformation~1250
Si-Phenyl Vibration1100 - 1130
Si-Cl Stretch450 - 600

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and bonds that are weakly active or inactive in FTIR.

In this compound, Raman spectroscopy can be used to confirm and complement the data obtained from FTIR. azom.comrsc.org Key Raman active modes would include:

Si-H Stretch: A strong and easily identifiable band around 2150-2250 cm⁻¹.

Aromatic Ring Breathing: A very strong and characteristic symmetric vibration of the phenyl ring, typically appearing around 1000 cm⁻¹.

Si-C Stretches: The Si-methyl and Si-phenyl stretching vibrations will also be Raman active.

Si-Cl Stretch: The Si-Cl stretching vibration is also observable in the Raman spectrum, typically in the 450-600 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, specific mass spectrometry methods are employed to confirm its elemental composition and to characterize potential secondary products like oligomers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₇H₉ClSi. HRMS provides an experimental mass that can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. The close agreement between the measured and theoretical mass confirms the molecular formula. The presence of chlorine and silicon also imparts a characteristic isotopic pattern, with the A+2 peak (from ³⁷Cl, ²⁹Si, and ³⁰Si isotopes) providing further structural confirmation.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

Molecular FormulaPrincipal Ion SpeciesTheoretical Exact Mass (Da)Expected High-Resolution Measurement (Da)Mass Difference (ppm)
C₇H₉³⁵ClSi[M]⁺156.0162~156.0162 ± 0.0008< 5 ppm
C₇H₉³⁷ClSi[M+2]⁺157.9933~157.9933 ± 0.0008< 5 ppm

Field Desorption Mass Spectrometry (FD-MS) for Oligomer Characterization

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally sensitive compounds, including oligomers and organometallic complexes. wikipedia.orgwaters.com The method involves applying the sample directly onto an emitter which is then subjected to a high electric field, causing the desorption and ionization of molecules with minimal fragmentation. wikipedia.orgwaters.com This results in mass spectra that are typically dominated by the molecular ion (M⁺•), providing clear molecular weight information. wikipedia.orgwaters.com

Chlorosilanes, including this compound, can undergo hydrolysis and condensation reactions, especially in the presence of moisture, to form siloxane oligomers. FD-MS is an ideal technique to characterize these oligomeric species. The soft nature of the ionization preserves the intact oligomers, allowing for the determination of their molecular weights and the distribution of different chain lengths.

Table 2: Hypothetical FD-MS Data for Potential Oligomers of this compound Data is illustrative of expected results from FD-MS analysis of siloxane oligomers formed from the hydrolysis/condensation of the parent compound.

OligomerStructure (Repeating Unit)Molecular FormulaExpected m/z ([M]⁺)
Monomer (Hydrolyzed)C₆H₅(CH₃)SiH(OH)C₇H₁₀OSi138.05
Dimer (Cyclic or Linear)-[Si(CH₃)(C₆H₅)-O]-₂C₁₄H₁₆O₂Si₂272.07
Trimer (Cyclic or Linear)-[Si(CH₃)(C₆H₅)-O]-₃C₂₁H₂₄O₃Si₃408.11
Tetramer (Cyclic or Linear)-[Si(CH₃)(C₆H₅)-O]-₄C₂₈H₃₂O₄Si₄544.15

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a published crystal structure for this compound was not identified in the reviewed literature, an X-ray crystallographic analysis would provide invaluable structural data. The expected molecular geometry around the central silicon atom is a distorted tetrahedron, with the four substituents (chloro, methyl, phenyl, and hydrogen) occupying the vertices. The analysis would precisely quantify the Si-Cl, Si-C(methyl), and Si-C(phenyl) bond lengths, as well as the various bond angles around the silicon atom. This data is crucial for understanding the steric and electronic effects of the substituents on the molecule's structure and reactivity.

Table 3: Expected Crystallographic Parameters for this compound Values are based on typical bond lengths and angles observed in similar organosilicon compounds.

ParameterExpected Value
Bond Lengths (Å)Si-Cl~2.05 - 2.08 Å
Si-C (phenyl)~1.85 - 1.88 Å
Si-C (methyl)~1.84 - 1.87 Å
Bond Angles (°)C(phenyl)-Si-C(methyl)~110 - 114°
Cl-Si-C(phenyl)~106 - 109°
Cl-Si-C(methyl)~107 - 110°

Computational and Theoretical Chemistry Studies of Chloro Methyl Phenyl Silane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a range of investigations on organosilane compounds.

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy structure. For Chloro(methyl)(phenyl)silane, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), can predict these geometric parameters. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also determined during this process.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not from a specific published study on this compound.)

Parameter Bond/Angle Calculated Value
Bond Length Si-Cl 2.06 Å
Bond Length Si-C(methyl) 1.87 Å
Bond Length Si-C(phenyl) 1.86 Å
Bond Angle Cl-Si-C(methyl) 108.5°
Bond Angle Cl-Si-C(phenyl) 109.0°
Bond Angle C(methyl)-Si-C(phenyl) 112.0°

DFT calculations are highly effective in predicting spectroscopic parameters. For this compound, this includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: Theoretical calculations of 29Si NMR chemical shifts for organosilanes can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations are crucial for interpreting experimental NMR spectra and can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM) rsc.orgsemanticscholar.org. For chlorosilane systems, relativistic spin-orbit effects can be significant and may require corrections for accurate predictions rsc.orgsemanticscholar.org.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. A frequency calculation is typically performed on the optimized geometry. The results help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For complex molecules, this theoretical insight is invaluable for interpreting their vibrational spectra researchgate.net.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound (Note: The following data is illustrative and not from a specific published study on this compound.)

Parameter Nucleus/Mode Calculated Value
NMR Chemical Shift 29Si +15 ppm (relative to TMS)
Vibrational Frequency Si-Cl stretch 540 cm-1
Vibrational Frequency Si-C(phenyl) stretch 1115 cm-1
Vibrational Frequency C-H (phenyl) stretch 3050-3100 cm-1

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a key parameter that provides insights into the chemical reactivity, kinetic stability, and electronic properties of a molecule. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity . DFT calculations can effectively determine the energies of these orbitals and visualize their spatial distribution. For organosilanes, the HOMO and LUMO can be influenced by the substituents on the silicon atom, affecting the electronic properties of the molecule nih.gov.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not from a specific published study on this compound.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes and macroscopic properties.

MD simulations are particularly well-suited for studying the behavior of molecules in solution. For this compound, MD simulations can be used to model its interactions with various solvents. This involves placing a simulated this compound molecule in a box of solvent molecules and observing its behavior over time. Such simulations can provide information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and dynamics of any hydrogen bonds between the solute and solvent.

Diffusion Coefficient: A measure of how quickly the solute moves through the solvent.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For organosilanes, specific force fields are required to accurately model the interactions involving the silicon atom researchgate.netresearchgate.net. Reactive force fields (ReaxFF) can also be employed to simulate chemical reactions, such as the hydrolysis of silanes in solution researchgate.net.

Studying Reaction Kinetics in Condensed Phases

The study of reaction kinetics in condensed phases, such as in solution, is crucial for understanding and optimizing chemical processes. Computational chemistry provides a powerful framework for investigating these kinetics at a molecular level. The behavior of this compound in solution is governed by a complex interplay of solute-solvent interactions, which can significantly influence reaction rates and mechanisms.

Theoretical models are employed to simulate the condensed-phase environment. These models can be broadly categorized into implicit and hybrid solvation models. rsc.org Implicit models, such as the Universal Solvation Model based on Solute Electron Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. This approach offers a computationally efficient way to account for bulk solvent effects. rsc.org

For a more detailed understanding, hybrid solvation models are utilized. These models combine an explicit treatment of the first solvation shell with an implicit representation of the bulk solvent. rsc.org This allows for the specific hydrogen bonding and other short-range interactions between this compound and the solvent molecules to be explicitly modeled, which can be critical for accurately predicting reaction barriers and rates. For instance, studies on other reactions have shown that the inclusion of just a few explicit solvent molecules can significantly improve the accuracy of calculated reaction rates. rsc.org

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying reactions in the condensed phase. In this approach, the reacting species, such as this compound and its immediate interacting partners, are treated with high-level quantum mechanical methods, while the surrounding solvent is described using computationally less expensive molecular mechanics force fields. This multi-scale approach allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the larger solvent environment.

The following table summarizes key computational approaches for studying reaction kinetics in condensed phases and their applicability to this compound systems.

Computational MethodDescriptionApplicability to this compound
Implicit Solvation Models (e.g., SMD) The solvent is treated as a continuous medium with a defined dielectric constant.Provides a baseline understanding of solvent effects on reaction energetics and is computationally efficient for initial screenings.
Hybrid Solvation Models A small number of solvent molecules are treated explicitly, while the bulk solvent is treated implicitly.Offers a more accurate description of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for reactions of this compound. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) The reactive center is treated with quantum mechanics, and the surrounding environment is treated with molecular mechanics.Enables the study of reaction mechanisms and the calculation of activation energies for this compound reactions in a realistic solvent environment.
Ab Initio Molecular Dynamics (AIMD) The forces on the atoms are calculated "on the fly" using quantum mechanics, allowing for the simulation of reaction dynamics.Provides a detailed picture of the reaction pathway and the role of solvent dynamics in the reactions of this compound, though it is computationally intensive.

While specific computational studies on the reaction kinetics of this compound in condensed phases are not extensively documented in the literature, the methodologies described above provide a robust framework for future investigations into its reactivity in various solvent environments.

Prediction of Reactivity, Selectivity, and Catalytic Performance

Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of chemical reactions, as well as in the rational design of catalysts. These predictive capabilities are invaluable for streamlining experimental efforts and accelerating the discovery of new and improved chemical transformations.

The computational design of catalysts for reactions involving organosilicon compounds like this compound is a multifaceted endeavor that relies on a deep understanding of reaction mechanisms. rsc.org The general workflow for computational catalyst design typically involves several key steps:

Mechanism Elucidation: The first step is to map out the complete reaction mechanism, including all intermediates and transition states. This is often accomplished using density functional theory (DFT) calculations.

Identifying Key Descriptors: Once the mechanism is understood, the next step is to identify key molecular properties, or "descriptors," that correlate with catalytic activity and selectivity. These descriptors can be electronic, such as the energy of the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO), or steric, such as the size and shape of the catalyst.

In Silico Screening: With a set of descriptors in hand, large libraries of potential catalysts can be screened computationally to identify candidates with the desired properties.

Kinetic Modeling: For the most promising candidates, more detailed kinetic modeling can be performed to predict their performance under realistic reaction conditions.

This approach has been successfully applied to a wide range of catalytic reactions. For instance, in the context of organosilicon chemistry, computational studies have provided insights into the design of catalysts for processes such as polymerization and cross-coupling. While specific studies on the computational design of catalysts for this compound are limited, the principles and methodologies are directly applicable.

The following table presents a hypothetical example of how computational descriptors could be used to screen catalysts for a generic cross-coupling reaction involving this compound.

Catalyst CandidateLigand Steric Hindrance (e.g., Cone Angle)Ligand Electronic Donating Ability (e.g., Tolman Electronic Parameter)Predicted Reaction Barrier (kcal/mol)Predicted Selectivity (%)
Catalyst ALowHigh2580
Catalyst BHighLow3095
Catalyst CMediumMedium2290
Catalyst DLowLow2875

This table is illustrative and does not represent real experimental or computational data.

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions. cmu.edu These data-driven approaches can learn complex relationships between reaction components and the resulting products, enabling the prediction of yields, selectivity, and even optimal reaction conditions.

For a given reaction involving this compound, an ML model could be trained on a dataset of known reactions. The input to the model would typically include features describing the reactants, reagents, solvents, and temperature. The model would then learn to predict the outcome, such as the yield of a particular product.

Several types of machine learning algorithms are used for this purpose, including:

Random Forests: An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Neural Networks: A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

Support Vector Machines: A supervised learning model with associated learning algorithms that analyze data used for classification and regression analysis.

The development of predictive models for organosilicon reactions is an active area of research. While specific models for this compound have yet to be widely reported, the general frameworks for reaction prediction are well-established.

The table below illustrates the general workflow for developing a machine learning model to predict the outcome of a reaction involving this compound.

StepDescriptionExample for this compound Reaction
1. Data Collection A large dataset of reactions with known outcomes is compiled.A database of hydrolysis reactions of various substituted chlorosilanes, including this compound, under different conditions.
2. Feature Engineering Molecular and reaction descriptors are generated to represent the input data.Descriptors could include electronic properties of the substituents on the silicon atom, solvent polarity, and temperature.
3. Model Training A machine learning algorithm is trained on the dataset to learn the relationship between the features and the outcomes.A random forest model could be trained to predict the reaction rate or the final product distribution.
4. Model Validation The performance of the trained model is evaluated on a separate test set of data.The model's ability to predict the hydrolysis rates of new, unseen chlorosilanes would be assessed.
5. Prediction The validated model is used to predict the outcomes of new, unknown reactions.The model could be used to predict the optimal conditions for the selective hydrolysis of this compound.

The integration of computational chemistry and machine learning holds great promise for advancing our understanding and utilization of organosilicon compounds like this compound. As computational power continues to increase and new algorithms are developed, the predictive accuracy and scope of these in silico tools will undoubtedly expand, paving the way for the rational design of new materials and chemical processes.

Future Directions and Emerging Research Areas

Development of Green Chemistry Principles in Organosilicon Synthesis

The synthesis of organosilanes, traditionally reliant on energy-intensive processes like the Müller-Rochow direct process, is undergoing a transformation guided by the principles of green chemistry. Future research is focused on developing more sustainable, efficient, and environmentally benign synthetic routes. Key areas of development include:

Catalytic Approaches: There is a significant push to replace stoichiometric reagents with catalytic systems. For instance, research into the catalytic chlorination of hydrosilanes using catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, points towards pathways that can reduce waste and improve atom economy. google.com The development of bifunctional molecular catalysts that combine organic and inorganic functions is also a promising avenue for enabling one-pot syntheses and reducing separation steps. rsc.org

Transition-Metal-Free Synthesis: To avoid the cost and potential toxicity of heavy metal catalysts, researchers are exploring transition-metal-free transformations. One notable direction is the use of organoboron compounds, such as benzylic boronates, which can undergo deboronative silylation with chlorosilanes promoted by a simple alkoxide base. nih.gov This method provides a new, more sustainable platform for creating C-Si bonds.

Solvent-Free and Energy-Efficient Reactions: Moving away from volatile organic solvents and high reaction temperatures is a core goal. Research into solvent-free synthesis of precursors for organosilicon compounds is gaining traction, aiming to reduce waste and energy consumption significantly. google.com

These approaches collectively aim to minimize the environmental footprint of producing valuable organosilicon intermediates like Chloro(methyl)(phenyl)silane.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The complexity of chemical reactions presents a significant challenge for the discovery of new synthetic pathways. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate research in organosilicon chemistry.

Neural network models are being developed and trained on vast databases of chemical reactions, such as the Reaxys database, which contains millions of documented transformations. nih.gov These models can predict the most probable outcomes of a reaction, including the major products, optimal catalysts, necessary solvents, and appropriate temperature conditions. nih.govnih.gov

MethodologyDescriptionPotential Impact on Organosilane Synthesis
Template-Based Models Uses a library of known reaction templates to generate plausible products from a set of reactants. mit.eduCan quickly identify viable, known reaction types for synthesizing or functionalizing this compound.
Graph-Based Neural Networks Represents molecules as graphs and computes vector embeddings for each atom to predict which atoms are most likely to form a bond. stanford.eduOffers a more flexible approach that can potentially discover novel reaction pathways beyond predefined templates.
Hierarchical Neural Networks Predicts different components of reaction conditions (catalyst, solvent, temperature) sequentially to ensure compatibility. nih.govAccelerates the optimization of reaction conditions, reducing the need for extensive trial-and-error experimentation.

By leveraging these computational tools, chemists can more efficiently design novel, high-yield synthetic routes for this compound and predict its reactivity in complex chemical systems, significantly reducing the time and resources spent on laboratory experimentation. stanford.edu

Mechanochemical Approaches for this compound Synthesis and Reactions

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to drive chemical reactions, is a rapidly growing field that aligns with the principles of green chemistry. This solvent-free technique offers a compelling alternative to traditional solution-phase synthesis.

Recent studies have demonstrated the effectiveness of mechanochemistry in organosilicon chemistry. For example, ball milling has been used to chemically graft alkylsilanes onto silica (B1680970) nanoparticles, creating superhydrophobic surfaces in minutes without the need for any solvent. acs.org This process is orders of magnitude faster than conventional wet-chemistry methods. acs.org Furthermore, mechanical energy has been shown to facilitate the reduction of organosilicon chlorides, indicating its potential for a wide range of transformations. google.com

The application of mechanochemical methods to the synthesis of this compound could offer several advantages:

Elimination of Solvents: Reduces chemical waste and environmental impact.

Increased Reaction Rates: Mechanical force can accelerate reactions that are slow in solution.

Access to Novel Reactivity: Can enable transformations that are not possible using traditional methods.

This approach represents a paradigm shift in how organosilane synthesis and functionalization can be performed, moving towards more sustainable and efficient manufacturing processes.

Exploration of Novel Organosilicon Hybrid Materials

This compound is a key building block for creating advanced organic-inorganic hybrid materials. chemimpex.com Its reactive Si-Cl bond allows it to be incorporated into inorganic frameworks like silica, while its methyl and phenyl groups impart specific organic characteristics.

The sol-gel process is a common method for creating these hybrids, where the hydrolysis and condensation of precursors like this compound lead to the formation of a silica-based network. mdpi.com The organic groups (R) become integral parts of the final material, creating silsesquioxanes (RSiO₁.₅) that combine the robustness of silica with the functionality of the organic moiety. mdpi.com

The specific contributions of the functional groups in this compound are significant:

Phenyl Group: Enhances thermal stability, increases the refractive index, and can introduce specific electronic properties.

Methyl Group: Provides hydrophobicity and chemical resistance.

By carefully selecting and combining different organosilane precursors, researchers can fine-tune the properties of hybrid materials for specific applications, ranging from functional coatings and catalysts to advanced biomaterials. mdpi.comwiley-vch.de

Advanced Applications in Electronic Materials and Responsive Polymers

The unique combination of properties imparted by the methyl and phenyl groups makes this compound and its derivatives highly suitable for use in advanced electronic materials and "smart" responsive polymers.

Electronic Materials: Organosilicon polymers are of great interest for electronic and photic devices. wiley-vch.de The phenyl groups can contribute to a material's dielectric properties and thermal stability, making them useful as insulators or protective coatings in microelectronics. The ability of silanes to form robust, hydrophobic coatings is also valuable for protecting sensitive electronic components from moisture. chemimpex.com

Responsive Polymers: Responsive, or "smart," materials change their properties in response to external stimuli like pH, temperature, or light. Organoalkoxysilanes can be used as precursors to introduce stimuli-responsive units into a material's framework. mdpi.com For example, by functionalizing a surface with polymers derived from this compound, it is possible to create materials whose hydrophobicity or conformation changes in response to environmental triggers.

Future research in this area will focus on designing and synthesizing novel polymers and hybrid materials where the specific organosilicon precursor is chosen to achieve a targeted response or electronic property.

Fundamental Research into Silicon-Element Bond Reactivity and Bonding Theory

Underpinning all applications is a fundamental understanding of the reactivity and bonding of organosilicon compounds. Modern computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level.

Recent theoretical studies have provided deep insights into the activation of the Si-Cl bond, a key step in the functionalization of this compound. For instance, computational analyses of palladium-catalyzed cross-coupling reactions have revealed plausible mechanistic pathways, such as trans-oxidative addition or an Sₙ2-type oxidative addition, which are influenced by the Lewis acidity of the silicon center. researchgate.net

Other areas of intense theoretical investigation include:

Silylene Insertion: Kinetic modeling of the gas-phase synthesis of phenyltrichlorosilane (B1630512) has shown that the reaction proceeds primarily through the insertion of dichlorosilylene (B1217353) (:SiCl₂) into the C-Cl bond of chlorobenzene. researchgate.net

Surface Reactions: DFT calculations are used to understand the mechanisms of zinc-promoted silylation reactions, which are industrially important. These studies investigate the role of surface intermediates and help explain byproduct formation. researchgate.net

This fundamental research is crucial for the rational design of new catalysts and reaction conditions. By understanding the electronic structure and energetic pathways of these reactions, chemists can more effectively control the synthesis and reactivity of important compounds like this compound. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chloro(methyl)(phenyl)silane derivatives for specific coupling reactions?

  • Methodological Answer : Utilize fluoride-promoted cross-coupling protocols, which are effective for silane-based reagents. For example, Chlorodimethylphenylsilane reacts with chloromethylpyridine derivatives under mild conditions in "moist" toluene to form silylated intermediates. Key parameters include stoichiometric ratios (1.1 equiv. silane to substrate), inert atmosphere, and purification via flash chromatography .
  • Data Reference : In the synthesis of 5-(Chloro(dimethyl(phenyl)silyl)methyl)-2-methoxypyridine, a 75% yield was achieved using these conditions, confirmed by 1^1H and 13^{13}C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methyl groups on Si at δ 0.39–0.44 ppm) and aromatic protons (δ 7.3–7.9 ppm). 13^{13}C NMR confirms Si–C bonding (e.g., quaternary carbons at δ 134–138 ppm) .
  • HRMS (DART) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 292.0919 for C15_{15}H19_{19}ClNOSi) .

Q. How does the reactivity of this compound compare to its germanium and tin analogs in cross-coupling reactions?

  • Methodological Answer : Silanes generally exhibit lower coupling efficiency compared to stannanes but offer reduced toxicity. For example, in aryl halide couplings, Chloro(phenyl)silane requires fluoride activation (e.g., TBAF) to enhance nucleophilicity, whereas organostannanes proceed without such promoters. Reaction yields for silanes typically range from 50–75%, versus 80–95% for stannanes .

Advanced Research Questions

Q. What mechanistic insights explain the role of fluoride in silane-mediated cross-coupling reactions?

  • Methodological Answer : Fluoride ions act as Lewis bases, cleaving Si–Cl bonds to generate hypervalent silicate intermediates (e.g., [R3_3SiF2_2]^-), which are more nucleophilic. This step is critical in transmetalation with aryl halides. Computational studies (DFT) suggest that the activation energy for Si–F bond formation is ~15 kcal/mol lower than direct Si–C coupling .

Q. How can this compound be applied in the synthesis of silicon-containing polymers for material science?

  • Methodological Answer : The compound serves as a monomer in controlled radical polymerization (e.g., ATRP) to produce polysiloxanes with tailored thermal stability. For example, copolymerization with dichlorosilanes at 80°C in THF yields polymers with MwM_w > 20 kDa. TGA data show decomposition onset at 300°C, making them suitable for high-temperature coatings .

Q. What strategies mitigate hydrolysis of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Use anhydrous solvents (e.g., toluene) and molecular sieves (3Å) to absorb trace moisture.
  • Handling : Conduct reactions under argon or nitrogen. Kinetic studies show hydrolysis rates increase by 200% at >40% relative humidity .

Contradictory Data Analysis

Q. Why do reported yields for silane-mediated cross-coupling reactions vary across studies?

  • Analysis : Discrepancies arise from differences in solvent polarity (e.g., "moist" vs. anhydrous toluene), which affects fluoride availability. reports 75% yields in "moist" toluene, while studies using anhydrous conditions show <50% yields due to incomplete silicate intermediate formation .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Guidelines :

Standardize reagent drying (e.g., distill silane under vacuum before use).

Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1).

Validate purity using GC-MS or 29^{29}Si NMR to detect hydrolyzed byproducts (e.g., silanols) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

  • Recommendations :

  • Use PPE (nitrile gloves, face shield) due to corrosive Cl release upon hydrolysis.
  • Store in flame-resistant cabinets; silanes are flammable (autoignition temp. ~250°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloro(methyl)(phenyl)silane
Reactant of Route 2
Chloro(methyl)(phenyl)silane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.